Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
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Overview
Description
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes glucopyranosyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include glycosyl donors, acceptors, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, which offers specificity and efficiency. Enzymes such as glycosyltransferases can be employed to catalyze the formation of glycosidic bonds under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glucopyranosyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl groups may facilitate binding to carbohydrate-recognizing proteins, while the nitrophenyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide with similar glucopyranosyl units.
Lactose: Another disaccharide with a similar structure but different glycosidic linkage.
Maltose: Contains glucopyranosyl units but differs in its glycosidic bond and functional groups.
Uniqueness
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both glucopyranosyl and nitrophenyl groups, which confer distinct chemical and biological properties not found in simpler disaccharides .
Properties
CAS No. |
147029-74-1 |
---|---|
Molecular Formula |
C25H29NO14 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
XBXXNMSJWVKCOG-ZMXYVGKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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